
Methylmagnesium Iodide
Overview
Description
Methylmagnesium iodide (CH₃MgI) is a Grignard reagent widely used in organic synthesis for nucleophilic addition, coupling, and alkylation reactions. It exists as a dark gray solution in diethyl ether (density: 1.261 g/mL at 3.0 M) and reacts violently with water . Its utility stems from its strong nucleophilicity and ability to transfer methyl groups to electrophilic substrates. Key applications include:
Preparation Methods
Traditional Synthesis Methods
Classical Grignard Reaction Protocol
The foundational method for preparing methylmagnesium iodide involves the direct reaction of methyl iodide with magnesium turnings in anhydrous diethyl ether. This exothermic process proceeds via a radical mechanism, where magnesium undergoes oxidative insertion into the carbon-iodine bond. Key steps include:
- Activation of Magnesium : Magnesium metal is typically activated by etching with dilute hydrochloric acid or iodine to remove surface oxides, ensuring rapid initiation of the reaction.
- Solvent System : Anhydrous diethyl ether serves dual roles as both solvent and ligand, stabilizing the Grignard reagent through coordination to the magnesium center.
- Reaction Monitoring : The reaction’s progress is marked by the disappearance of magnesium’s metallic luster and the formation of a cloudy suspension, typically completing within 1–4 hours under reflux.
Critical parameters from laboratory-scale syntheses include:
- Molar Ratio : 1:1.05 methyl iodide-to-magnesium ratio to account for surface passivation.
- Temperature : Maintained at 25–35°C to balance reaction rate and side product formation.
- Yield : 75–85% under standard conditions, with losses attributed to Wurtz coupling and ether peroxidation.
Solvent and Atmosphere Optimization
Recent studies have explored alternative solvents to mitigate diethyl ether’s flammability and low boiling point (34.6°C). Tetrahydrofuran (THF) permits higher reaction temperatures (up to 66°C) but increases elimination byproducts by 12–18% due to its stronger coordinating ability. Crucially, inert atmospheres (argon or nitrogen) are mandatory, as traces of oxygen promote the formation of magnesium oxide layers that halt the reaction.
Modern Flow Reactor Techniques
Continuous Flow Synthesis
Industrial-scale production has shifted toward continuous flow reactors to enhance safety and yield. In a representative setup:
- Reactor Design : A tubular flow reactor with integrated back-pressure regulation (100 psi) prevents solvent vaporization.
- Residence Time : 4 minutes at 0.5 mL/min flow rate, achieving 94% conversion of methyl iodide.
- Magnesium Activation : A 1:1 wt% mixture of magnesium chips and powder maximizes surface area, reducing induction periods to <2 minutes.
Table 1: Comparative Performance of Batch vs. Flow Reactors
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Time | 2–4 hours | 4 minutes |
Yield | 75–85% | 92–94% |
Byproduct Formation | 8–13% | <5% |
Temperature Control | ±5°C | ±0.5°C |
Scalability | Limited | High |
Inline Quenching and Analysis
Advanced systems incorporate real-time monitoring using UV-Vis spectroscopy to detect Grignard reagent formation. Automated quenching with 2-hydroxybenzaldehyde phenylhydrazone provides immediate concentration measurements (1.03–1.12 M precision), enabling closed-loop process control.
Reaction Optimization and Variables
Temperature Effects
Low-temperature syntheses (−78°C) minimize elimination but require extended reaction times (1 hour vs. 5 minutes at 0°C). At −78°C, mesylate iodination yields 81% product with 5% elimination, whereas 0°C achieves 94% yield with comparable byproduct levels.
Halide Source and Purity
While methyl iodide is standard, contaminated iodide sources (e.g., containing MgI₂) reduce yields by 22–40%. Recrystallization of methyl iodide from P₂O₅ or molecular sieves ensures optimal reactivity. The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + R₂Mg) necessitates precise stoichiometry to avoid MgI₂ precipitation, which halts the reaction.
Magnesium Particle Size
Nanoparticulate magnesium (50–100 nm) accelerates reaction onset but poses handling risks due to pyrophoricity. A blend of chips (1–2 mm) and powder (100–200 mesh) optimizes reactivity and safety.
Industrial Production Processes
Large-Scale Manufacturing
Procurement Resource reports outline a cost-driven industrial protocol:
- Raw Material Costs : Magnesium (US$2,500/ton) and methyl iodide (US$15/kg) dominate expenses.
- Energy Input : 15–20 kWh per kilogram of product, primarily for solvent recovery.
- Waste Management : Spent magnesium residues are treated with CO₂ to form MgCO₃ for landfill stabilization.
Solvent Recycling Systems
Distillation columns recover >98% diethyl ether, with molecular sieves (3Å) removing residual water to <10 ppm. This reduces solvent costs by 70% compared to single-use systems.
Chemical Reactions Analysis
Reactions with Carbonyl Compounds
Methylmagnesium iodide reacts with carbonyl-containing substrates to form alcohols, with the reaction pathway dependent on the carbonyl type:
Key Observations :
-
Reactions are highly sensitive to moisture and require anhydrous conditions .
-
Diastereoselectivity arises from preferential nucleophilic attack on one face of the carbonyl .
Halogenation Reactions
This compound facilitates halogenation via SN2 substitution, particularly with mesylates (methyl sulfonate esters):
Substrate | Product | Conditions | Yield |
---|---|---|---|
Mesylates (R-OMs) | Alkyl iodides (R-I) | 0°C, 5 min | 75–92% |
Bromides (R-Br) | Alkyl iodides (R-I) | Room temperature | 18–29% |
Mechanistic Insight :
-
The reaction proceeds via a stereospecific SN2 pathway, minimizing elimination products at lower temperatures .
-
MgI₂, formed in situ during Grignard preparation, acts as the iodide source .
Unusual Reactivity Modes
This compound exhibits atypical reaction pathways under specific conditions:
-
Reaction with Propiolate Esters :
Generates dianions when reacted with methyl propiolate, enabling further functionalization .
Workup and Byproduct Management
Post-reaction hydrolysis is critical for isolating alcohols:
Comparative Reactivity
Reagent | Reactivity | Stability | Preferred Use |
---|---|---|---|
CH₃MgI | High | Moderate | SN2 substitutions, diastereoselective additions |
CH₃MgBr | Moderate | High | Standard Grignard reactions |
CH₃Li | Very High | Low | Highly reactive substrates |
Industrial Relevance :
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Alcohols and Ethers
Methylmagnesium iodide is extensively used in the synthesis of alcohols through nucleophilic addition to carbonyl compounds. For instance, it reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. This reaction is critical in synthesizing complex organic molecules.
Case Study: Synthesis of C-11 Sec-Alcohols
A notable application was demonstrated in a study where this compound was synthesized from [C-11]methyl iodide. It was used to produce C-11-sec-alcohols via reactions with benzaldehyde and 3-phenylpropionaldehyde, achieving a radiochemical yield of 18-29% within 18 minutes . This method exemplifies the efficiency of this compound in radiolabeling organic compounds for medical imaging.
2. Preparation of Cyclopropanols
This compound can also facilitate the preparation of cis-1,2-dialkylcyclopropanols when reacted with titanium(IV) alkoxide and carboxylic esters. This reaction highlights its versatility in creating cyclic compounds essential for various applications in medicinal chemistry .
Applications in Materials Science
1. Polymer Chemistry
In polymer science, this compound is employed to initiate polymerization reactions. It acts as a nucleophile that can react with electrophilic monomers, leading to the formation of new polymeric materials with tailored properties.
2. Surface Characterization
This compound has been utilized in the characterization of thin organic films using Fourier-transform infrared (FTIR) spectroscopy. This application allows researchers to gain insights into the composition and structure of organic coatings, which are critical for electronic and photonic applications .
Data Table: Key Applications of this compound
Mechanism of Action
The mechanism of action of methylmagnesium iodide involves its nucleophilic addition to electrophilic carbon atoms in carbonyl compounds. The carbon-magnesium bond is highly polarized, with the carbon carrying a partial negative charge, making it a strong nucleophile. This allows it to attack the electrophilic carbon in carbonyl groups, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Methyllithium (CH₃Li)
Key Insight : this compound is less reactive toward aromatic nitriles than methyllithium, which reduces side reactions but necessitates higher temperatures for cyclization .
Ethylmagnesium Iodide (C₂H₅MgI)
Key Insight : The absence of β-hydrogens in this compound enhances its reliability in stereospecific couplings compared to ethyl analogs .
Methylytterbium Iodide (CH₃YbI)
Key Insight : Methylytterbium iodide outperforms this compound in transition-metal-catalyzed reactions but requires specialized handling .
Other Grignard Reagents (e.g., MeMgBr, MeMgCl)
Key Insight : The iodide counterion improves reaction efficiency and work-up compared to bromide/chloride variants .
Data Tables
Table 1: Reaction Yields with Nitriles
Reagent | Product | Yield (%) | Byproducts | |
---|---|---|---|---|
This compound | Metal-free TBTAP | 40 | None | |
Methyllithium | TBTAP/TBDAP | 15 | Phthalocyanines | |
n-Butyllithium | TBTAP + Pc | <10 | Mixtures |
Table 2: Performance in Epoxide Reduction
Reagent | Yield (%) | Major Byproducts |
---|---|---|
This compound | 80–85 | None |
Ethylmagnesium Iodide | 60 | Cyclopropanation compounds |
Isopropylmagnesium Iodide | <50 | Cyclopropanation + alkenes |
Biological Activity
Methylmagnesium iodide (CH₃MgI) is a Grignard reagent widely used in organic synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its interactions, effects on various biological systems, and relevant case studies.
This compound is a highly reactive organomagnesium compound that acts as a nucleophile. It readily reacts with electrophiles, facilitating various chemical transformations. The mechanism of action involves the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active compounds.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Studies have shown that this compound can influence cell proliferation and apoptosis in cancer cells. For instance, it has been used to synthesize vitamin D analogs that exhibit anti-proliferative properties in breast cancer cell lines such as MCF-7 .
- Cholesterol Metabolism : Research indicates that this compound can modify cholesterol derivatives, suggesting potential implications in cholesterol metabolism and related disorders .
- Nucleoside Synthesis : The compound has been utilized in synthesizing nucleosides with branched sugars, which may exhibit unique biological activities .
1. Anticancer Properties
A study investigated the effects of this compound-derived compounds on MCF-7 breast cancer cells. The results indicated that certain synthesized analogs exhibited similar transcriptional activities to natural vitamin D, influencing genes associated with cell growth regulation. Table 1 summarizes the findings:
Compound | EC50 (M) | VDR Binding Affinity (IC50 M) |
---|---|---|
1,25D3 | 3.02x10⁻⁹ | 1.24x10⁻⁹ |
3a | 5.60x10⁻⁹ | 2.73x10⁻⁸ |
3b | 2.96x10⁻⁹ | 1.57x10⁻⁸ |
The data show that while the binding affinities of the synthesized compounds were lower than that of the natural hormone, their biological effects were significant, indicating therapeutic potential in breast cancer treatment .
2. Cholesterol Derivatives
In another study, this compound was reacted with cholesterol α-oxide to produce various methylated steroid hydrocarbons . This reaction highlights its utility in modifying sterol structures, which may impact their biological functions.
3. Nucleosides and Biological Activity
The synthesis of nucleosides using this compound has been explored for their potential antiviral activities. Compounds synthesized from this reagent showed promising results in preliminary biological assays, indicating their potential as therapeutic agents against viral infections .
Q & A
Q. How can researchers optimize the synthesis of methylmagnesium iodide to improve yield and reproducibility?
Answer: Optimization requires systematic variation of reaction parameters. Key factors include:
- Solvent choice : Use anhydrous diethyl ether or THF to stabilize the Grignard reagent .
- Temperature control : Maintain a reflux temperature (e.g., 35–40°C for THF) to balance reaction rate and side reactions .
- Stoichiometry : Ensure a 1:1 molar ratio of methyl iodide to magnesium, with slight excess magnesium to drive completion .
- Moisture exclusion : Employ Schlenk lines or gloveboxes to prevent hydrolysis . Document all steps in the Methods section to enable replication, including equipment specifications and purification techniques .
Q. What safety protocols are critical when handling this compound in academic laboratories?
Answer:
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
- First aid measures : For skin contact, wash immediately with water and soap; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
- Fire safety : Keep Class D fire extinguishers (e.g., sand) accessible, as Grignard reagents react violently with water .
- Waste disposal : Quench residues with isopropanol in a fume hood before disposal .
Q. What analytical techniques are essential for characterizing this compound and its reaction products?
Answer:
- Titration : Use Gilman titration to quantify active Grignard reagent .
- Spectroscopy : Employ H NMR (in deuterated solvents) to confirm structure and purity .
- Elemental analysis : Verify Mg and I content via ICP-OES or combustion analysis .
- Moisture testing : Karl Fischer titration ensures solvent anhydrity .
Q. How can researchers investigate the reaction mechanisms of this compound in complex organic syntheses?
Answer: Advanced approaches include:
- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .
- Computational modeling : Use DFT calculations to map transition states and validate experimental observations .
- Isotopic labeling : Introduce C or H in methyl groups to trace nucleophilic attack pathways .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions in Grignard reactions?
Answer:
- Methodology audit : Re-examine reaction conditions (e.g., moisture levels, catalyst traces) that may deviate from assumptions .
- Statistical validation : Apply t-tests or ANOVA to confirm data significance and identify outliers .
- Literature comparison : Contrast results with prior studies to isolate variables (e.g., solvent effects) .
Q. What strategies are effective for designing experiments involving this compound in novel applications (e.g., asymmetric catalysis)?
Answer:
- Pilot studies : Test small-scale reactions with controlled variables (e.g., chiral ligands, temperature gradients) .
- Risk assessment : Pre-screen reagents for compatibility using computational tools like COSMO-RS .
- Milestone planning : Define critical checkpoints (e.g., intermediate characterization) to adjust protocols iteratively .
Q. How can researchers ensure reproducibility of this compound-based reactions across different laboratories?
Answer:
- Detailed documentation : Publish full experimental protocols, including equipment calibration data and reagent lot numbers .
- Collaborative validation : Share samples with independent labs for cross-testing .
- Supporting information : Provide raw NMR spectra, titration curves, and crystallography data in supplementary files .
Q. What methodologies are suitable for studying the stability of this compound under varying storage conditions?
Answer:
- Accelerated aging tests : Exclude moisture and oxygen, then monitor decomposition via gas chromatography (GC) at elevated temperatures .
- Spectroscopic tracking : Use UV-Vis to detect color changes indicative of degradation .
- Comparative analysis : Contrast shelf-life data across solvents (e.g., ether vs. THF) to recommend optimal storage .
Q. How does the purity of starting materials impact the reactivity of this compound in cross-coupling reactions?
Answer:
- Impurity profiling : Conduct GC-MS to identify contaminants (e.g., water, alcohols) that deactivate the reagent .
- Batch testing : Compare reaction yields using magnesium from different suppliers to assess purity thresholds .
- Pre-treatment protocols : Pre-dry magnesium filings at 150°C under vacuum to remove surface oxides .
Q. What advanced techniques can elucidate the role of this compound in multi-step synthetic pathways?
Answer:
Properties
IUPAC Name |
magnesium;carbanide;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015526 | |
Record name | Iodomethylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917-64-6 | |
Record name | Magnesium, iodomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, iodomethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodomethylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodomethylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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